molecular formula C10H11N3O2 B12919497 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 90830-13-0

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B12919497
CAS No.: 90830-13-0
M. Wt: 205.21 g/mol
InChI Key: JXGRBEDSVSAPNS-UHFFFAOYSA-N
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Description

2,5,7-Trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. This privileged structure is recognized for its wide spectrum of pharmacological activities, primarily driven by its structural analogy to purine bases, which allows for effective interaction with diverse biological targets . Researchers utilize this core structure in the development of novel antimicrobial agents. Recent studies on closely related imidazo[1,2-a]pyrimidine derivatives have demonstrated promising activity against a range of Gram-positive bacteria, such as Bacillus subtilis , and pathogenic fungi like Candida albicans . The strategic incorporation of methyl substituents on the core ring system is a key synthetic approach to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to target proteins . Furthermore, molecular docking simulations of analogous compounds have shown potential antiviral activity, indicating that these derivatives may function as effective entrance inhibitors by binding to key viral proteins, such as the SARS-CoV-2 spike protein, and preventing cellular entry . The carboxylic acid functional group at the 3-position provides a versatile handle for further synthetic functionalization, enabling researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies and lead optimization . This compound is offered For Research Use Only and is intended for use in biochemical assays, target-based screening, and the synthesis of more complex bioactive molecules.

Properties

CAS No.

90830-13-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-4-6(2)13-8(9(14)15)7(3)12-10(13)11-5/h4H,1-3H3,(H,14,15)

InChI Key

JXGRBEDSVSAPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,4,6-trimethylpyrimidine with formamide under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2,5,7-trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives show potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.5 to 6 μM, indicating their potential as anti-tubercular agents .

2. Anti-inflammatory Properties

Another promising application of this compound is its anti-inflammatory activity. Derivatives synthesized from this compound have been tested for their ability to inhibit inflammatory pathways, showing potential in treating conditions associated with chronic inflammation .

Case Study 1: Antitubercular Agents

A study focused on synthesizing various derivatives of imidazo[1,2-A]pyrimidine compounds revealed that modifications at specific positions significantly enhanced their antitubercular activity. The synthesized compounds were evaluated in vitro against both replicating and non-replicating strains of Mycobacterium tuberculosis, with some exhibiting MIC values comparable to existing treatments .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of derivatives from this compound and evaluated their biological activities. The study highlighted that certain modifications led to improved anti-inflammatory effects while maintaining low cytotoxicity levels in human cell lines .

Summary of Findings

The applications of this compound span various fields within medicinal chemistry:

Application Activity MIC Values
AntitubercularPotent against M. tuberculosis0.5 - 6 μM
Anti-inflammatoryInhibition of inflammatory pathwaysVaries by derivative

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with related heterocyclic compounds in terms of structural features, synthesis, physical properties, and biological activities.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Groups
This compound Imidazo[1,2-a]pyrimidine Methyl (C2, C5, C7) Carboxylic acid (C3)
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives Benzoimidazo[1,2-a]pyrimidine Dihydrobenzo ring fused at positions 4,5; aryl/alkyl groups at C10 Carboxylic acid (C3), keto (C4)
Pyrido[1,2-a]pyrimidine-3-carboxylic acid amides Pyrido[1,2-a]pyrimidine Hydroxy (C2), keto (C4) Carboxamide (C3)
Thiadiazolo[3,2-a]pyrimidine derivatives Thiadiazolo[3,2-a]pyrimidine Phenyl (C7), thiadiazole ring Carboxamide (C6)

Key Observations :

  • The trimethyl substitution in the target compound enhances hydrophobicity compared to derivatives with polar groups (e.g., hydroxy, cyano) .
  • Carboxylic acid vs. carboxamide groups influence solubility and hydrogen-bonding capacity, affecting bioavailability and target binding .

Key Observations :

  • Higher yields (e.g., 68% for compound 11a ) are achieved using acetic anhydride/acetic acid solvent systems.
  • Methyl groups in the target compound may lower melting points compared to polar derivatives (e.g., cyano-substituted 11b, m.p. 213–215°C ).

Key Observations :

  • The trimethyl compound’s lack of polar groups may limit solubility but enhance membrane permeability, a trade-off critical for drug design.
  • Benzo-fused derivatives exhibit strong antiviral activity due to enhanced target binding , while pyrido derivatives prioritize renal interactions .

Biological Activity

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid (TMIPCA) is a heterocyclic compound recognized for its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. Its structure comprises an imidazo ring and a pyrimidine moiety, which contribute to its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of TMIPCA, including its mutagenic properties, synthesis methods, and implications in food safety.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : Approximately 205.213 g/mol
  • Structural Features : Contains three methyl groups at positions 2, 5, and 7 of the imidazo ring and a carboxylic acid group at position 3 of the pyrimidine ring.

Mutagenicity and Carcinogenicity

Research indicates that TMIPCA has significant mutagenic potential. It is structurally similar to other known mutagens formed during high-temperature cooking processes, such as heterocyclic amines (HCAs) found in grilled or fried meats. The compound's ability to interact with DNA raises concerns regarding its role as a potential carcinogen.

  • Mechanism of Action :
    • TMIPCA can form DNA adducts, which may lead to mutations during DNA replication.
    • Studies have shown that compounds similar to TMIPCA exhibit genotoxic effects in various assay systems, including the Ames test, which assesses mutagenicity using bacterial strains .
  • Case Studies :
    • A study on food-borne chemical carcinogens noted that TMIPCA's structural properties allow it to participate in metabolic activation pathways that enhance its mutagenic effects .
    • Another investigation highlighted the presence of TMIPCA in cooked meats and its correlation with increased cancer risk in human populations .

Interaction with Biomolecules

TMIPCA's interactions with biomolecules such as proteins and nucleic acids are critical for understanding its biological effects:

  • Binding Affinity : Molecular docking studies suggest that TMIPCA exhibits a strong binding affinity to DNA, which could facilitate its mutagenic action .
  • Biochemical Assays : Various assays have been employed to evaluate the compound's impact on cellular processes, indicating that it may disrupt normal metabolic pathways .

Synthesis Methods

The synthesis of TMIPCA can be achieved through several methodologies:

  • Starting Materials : Common precursors include substituted imidazo and pyrimidine derivatives.
  • Synthetic Routes : Various synthetic pathways have been developed that utilize reaction conditions like acid-base catalysis and nucleophilic substitutions to yield TMIPCA efficiently .

Comparative Analysis

To better understand TMIPCA's biological activity, it is useful to compare it with related compounds:

Compound NameStructure TypeUnique Features
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acidImidazole derivativeFewer methyl groups; different ring structure
2-Amino-6-methylpyridine-3-carboxylic acidPyridine derivativeContains an amino group instead of imidazole
2,5-Dimethylimidazo[4,5-b]pyridine-3-carboxylic acidImidazole derivativeDifferent ring fusion; more methyl groups

This table illustrates how variations in structure can influence biological activity and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves condensation of 2-aminoheterocyclic precursors with activated carbonyl intermediates. For example, ethyl 2-bromoacetoacetate can react with 2-aminopyrimidine derivatives under reflux in acetic anhydride/acetic acid with sodium acetate catalysis (yield ~68%) . Optimization may include solvent selection (e.g., DMF/water for crystallization) and temperature control. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Multi-modal analysis is recommended:

  • Spectroscopy : 1^1H NMR (e.g., δ 2.24 ppm for methyl groups) and 13^13C NMR (e.g., 165–171 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 386 [M+^+]) to confirm molecular formulas .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages (e.g., C: 56.63% experimental vs. 56.51% theoretical) .
  • Thermal Analysis : Melting point determination (e.g., 243–246°C) to assess purity .

Q. How can researchers mitigate challenges in solubility during biological assays?

  • Methodological Answer : Use polar aprotic solvents (DMSO or DMF) for initial stock solutions, followed by dilution in aqueous buffers. For derivatives, introducing hydrophilic groups (e.g., sulfonic acids or amides) can enhance solubility . Sonication or co-solvent systems (ethanol/water) may also aid dissolution .

Advanced Research Questions

Q. What computational strategies are effective for predicting the HIV-1 integrase inhibitory activity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100+ ns trajectories) can model interactions with the integrase active site. Focus on key residues (e.g., Mg2+^{2+}-binding motifs) and assess binding free energies (ΔG) via MM-PBSA calculations. Substituents like 4-oxo groups enhance chelation of metal ions critical for enzymatic activity .

Q. How can structural modifications improve metabolic stability while retaining target affinity?

  • Methodological Answer :

  • Halogenation : Introducing bromine at position 6 increases steric bulk and resistance to CYP450 oxidation (e.g., 6-bromo derivatives, m/z 242.03) .
  • Scaffold Switching : Replace the pyrimidine core with pyrido[1,2-a]pyrimidine to modulate pharmacokinetics while maintaining hydrogen-bonding motifs .
  • Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl esters) improves membrane permeability, with in vivo hydrolysis releasing the active form .

Q. How should researchers address contradictory biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays for functional inhibition) .
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy. Poor bioavailability may explain in vitro-in vivo disconnect .
  • Metabolite Screening : Identify active metabolites (e.g., hydroxylated or glucuronidated forms) that may contribute to observed effects .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing SAR datasets with high variability?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA or PLS regression to identify substituent contributions (e.g., logP, polar surface area) to activity .
  • Machine Learning : Train random forest models on descriptors (e.g., ECFP4 fingerprints) to prioritize derivatives for synthesis .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points (e.g., assay artifacts) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using high-throughput vapor diffusion. Additives like trifluoroacetic acid (0.1% v/v) can promote crystal formation. For hygroscopic compounds, use sealed capillaries during data collection .

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